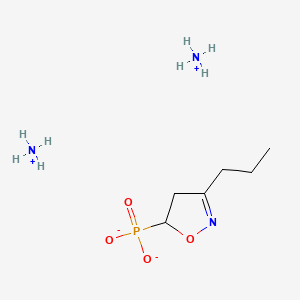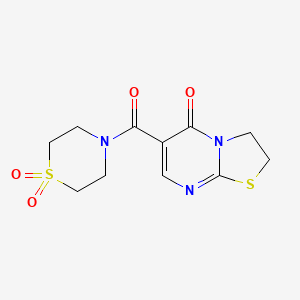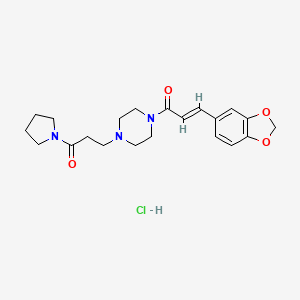
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(3-oxo-3-(1-pyrrolidinyl)propyl)-,monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(3-oxo-3-(1-pyrrolidinyl)propyl)-, monohydrochloride, (E)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperazine, benzodioxole derivatives, and pyrrolidine derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining piperazine with benzodioxole derivatives under acidic or basic conditions.
Acylation Reactions: Introducing the acyl group to the piperazine ring.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to favor desired reactions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential pharmacological activities. This compound might exhibit properties such as enzyme inhibition or receptor binding.
Medicine
Piperazine derivatives are known for their potential therapeutic applications. This compound could be investigated for its efficacy in treating certain medical conditions, such as parasitic infections or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their diverse biological activities.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
97181-31-2 |
|---|---|
Fórmula molecular |
C21H28ClN3O4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
3-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O4.ClH/c25-20(6-4-17-3-5-18-19(15-17)28-16-27-18)24-13-11-22(12-14-24)10-7-21(26)23-8-1-2-9-23;/h3-6,15H,1-2,7-14,16H2;1H/b6-4+; |
Clave InChI |
XYVGOQRFVDOCJN-CVDVRWGVSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)CCN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
SMILES canónico |
C1CCN(C1)C(=O)CCN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





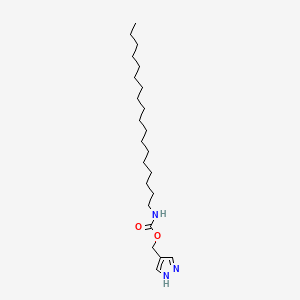

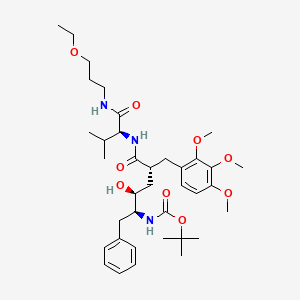
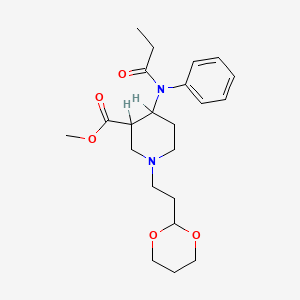

![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
